Hexahydro-3-methylenebenzofuran-2(3H)-one

Description

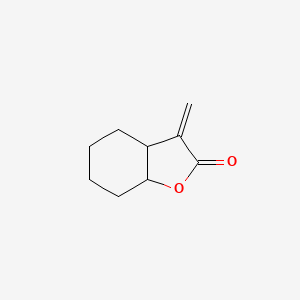

Hexahydro-3-methylenebenzofuran-2(3H)-one (CAS RN: 16822-06-3) is a bicyclic lactone with a fused benzofuranone core and a hexahydro structure. Its molecular formula is C₉H₁₀O₂, and it features a methylene group at the 3-position of the benzofuranone ring. The compound exhibits stereoisomerism, with both cis- and trans-configurations reported (e.g., cis-isomer: 78684-19-2) . Its exact mass is 152.08376 g/mol, and its InChIKey is JZULHXPIDKRFAY-JGVFFNPUSA-N, reflecting its stereochemical complexity .

This compound has been identified as a volatile organic compound (VOC) associated with mycotoxin production in Fusarium graminearum-infected wheat, serving as a biomarker for zearalenone contamination . Its synthesis involves multi-step reactions, though specific protocols are less documented compared to analogs like 3-(α-methoxy)methylenebenzofuran-2(3H)-one .

Structure

3D Structure

Properties

CAS No. |

53387-38-5 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |

InChI |

InChI=1S/C9H12O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h7-8H,1-5H2 |

InChI Key |

JZULHXPIDKRFAY-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C2CCCCC2OC1=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Hexahydro-3-methylenebenzofuran-2(3H)-one

Synthetic Routes and Reaction Conditions

The synthesis of this compound primarily involves cyclization reactions of appropriate precursors under controlled conditions. The most documented methods include:

Two-step condensation reaction starting from O-hydroxyphenylacetic acid, employing reagents such as trimethyl orthoformate and acetic anhydride. This method achieves high yields (>90%) and purity (>97.5%) of the target compound.

Diels-Alder reaction followed by hydrogenation : This approach uses a Diels-Alder cycloaddition to form the bicyclic core, followed by catalytic hydrogenation (e.g., palladium on carbon catalyst under hydrogen atmosphere) to saturate the ring system and introduce the hexahydrobenzene moiety.

Condensation of benzofuranone derivatives with aldehydes : A validated laboratory-scale synthesis involves reacting benzofuranone (16.7 mmol) with 3-methoxybenzaldehyde (20 mmol) in the presence of piperidine (3.34 mmol) as a base catalyst in anhydrous ethanol. The reaction is refluxed at 80°C for 3 hours under stirring. The product is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 12:1), yielding >99% purity of the compound.

Table 1: Summary of Key Synthetic Parameters

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting material | O-hydroxyphenylacetic acid / Benzofuranone derivatives | Precursor for cyclization |

| Reagents | Trimethyl orthoformate, Acetic anhydride, Piperidine | Condensation and catalysis |

| Solvent | Anhydrous ethanol | Common solvent for condensation |

| Temperature | 80°C | Reflux conditions |

| Catalyst | Palladium on carbon (for hydrogenation) | Used in Diels-Alder hydrogenation |

| Reaction time | 3 hours | Typical duration for condensation |

| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate 12:1 |

| Yield | >90% | High efficiency reported |

| Purity | >97.5% to >99% | Verified by chromatographic methods |

Industrial Production Methods

Industrial-scale synthesis of this compound typically involves:

Large-scale chemical reactors with continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and catalyst concentration.

Automated monitoring and control systems to optimize yield and purity, ensuring reproducibility and scalability.

The hydrogenation step is often conducted under high-pressure conditions with palladium catalysts to achieve full saturation of the bicyclic system.

Chemical Reaction Analysis Relevant to Preparation

Types of Reactions Involved in Synthesis

Condensation reactions : Formation of the benzofuranone core via intramolecular cyclization.

Cycloaddition (Diels-Alder) reactions : Construction of the bicyclic framework.

Hydrogenation reactions : Saturation of the aromatic ring to hexahydrobenzene.

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Condensation | Trimethyl orthoformate, Acetic anhydride, Piperidine | Formation of lactone ring |

| Cycloaddition | Diene and dienophile precursors | Bicyclic ring formation |

| Hydrogenation | H₂ gas, Pd/C catalyst, controlled pressure | Saturation of aromatic ring |

Additional Synthetic Insights from Patent Literature

A relevant patent (US5760250A) describes processes for preparing related benzofuranone derivatives, including 3-(α-methoxy)methylenebenzofuranones, which share structural similarity with this compound. Key points from this patent include:

Methylation of 3-formylbenzofuran-2(3H)-one with diazomethane or methanolic sulfuric acid to produce methoxy-substituted intermediates, which can be further transformed into methylene-substituted benzofuranones.

Use of halogenated intermediates (e.g., chlorinated compounds) reacted with methoxide anions in methanol to yield the target compounds.

The process often yields mixtures of acetal and acrylate forms, with ratios controlled by reaction conditions.

Methanol is a common solvent used to facilitate these transformations.

While the patent focuses on methoxy derivatives, the methodologies provide valuable mechanistic and procedural insights applicable to the preparation of this compound, especially regarding substitution and cyclization steps.

Structural Characterization Techniques Supporting Preparation

The preparation methods are complemented by rigorous structural characterization to confirm product identity and purity:

X-ray crystallography : Determines bond lengths (e.g., C=O at ~1.20 Å) and stereochemistry, confirming the bicyclic lactone structure and cis/trans isomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR, including DEPT, HSQC, and HMBC experiments, elucidate proton-carbon connectivity and verify the presence of methylene protons at characteristic chemical shifts (δ 0.14–0.10 ppm).

Chiral chromatography and Vibrational Circular Dichroism (VCD) : Employed to separate and identify stereoisomers, crucial for confirming the stereochemical outcome of the synthesis.

Summary Table of Preparation Methods and Key Data

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Two-step condensation | O-hydroxyphenylacetic acid | Trimethyl orthoformate, Acetic anhydride | Reflux, ~80°C | >90 | >97.5 | High yield and purity |

| Diels-Alder + Hydrogenation | Diene and dienophile precursors | Pd/C catalyst, H₂ gas | Controlled pressure, room temp to mild heat | Not specified | Not specified | Industrially scalable method |

| Condensation with aldehydes + chromatography | Benzofuranone, 3-methoxybenzaldehyde | Piperidine catalyst | Reflux in anhydrous ethanol, 3 h | Not specified | >99 | Laboratory scale, high purity |

| Halogenated intermediate methylation (patent method) | 3-formylbenzofuran-2(3H)-one | Diazomethane or methanolic sulfuric acid | Methanol solvent, ambient conditions | Not specified | Not specified | Provides synthetic intermediates |

Chemical Reactions Analysis

Types of Reactions

Hexahydro-3-methylenebenzofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas.

Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst

Substitution: Halogenation using chlorine or bromine, nitration using nitric acid

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Research indicates that hexahydro-3-methylenebenzofuran-2(3H)-one may exhibit various biological activities, including:

- Enzyme Modulation : The compound has shown potential to modulate enzyme activity, which is crucial for influencing metabolic pathways.

- Oxidative Stress : It may play a role in influencing cellular oxidative stress and signaling pathways, making it a candidate for further investigation in therapeutic contexts.

Case Study: Anticancer Potential

A study explored the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in specific cancer types, suggesting its potential as an anticancer agent. Further research is needed to elucidate the mechanisms involved.

Organic Synthesis

This compound serves as an intermediate in organic synthesis due to its unique structural features.

Agricultural Applications

Emerging research suggests that this compound may have potential as a biopesticide due to its biological activity against certain pests.

Case Study: Insecticidal Properties

A study evaluated the insecticidal effects of this compound on common agricultural pests. Results indicated effective mortality rates compared to control groups, highlighting its potential as a green insecticide alternative .

Mechanism of Action

The mechanism of action of Hexahydro-3-methylenebenzofuran-2(3H)-one depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Pathway Involvement: Participating in metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of hexahydro-3-methylenebenzofuran-2(3H)-one is best understood through comparison with related benzofuranone derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings :

Structural Variations: The methylenebenzofuranone core is common across all compounds, but substituents vary. This compound lacks oxygen-containing groups (e.g., methoxy) seen in analogs like (3E)-3-(methoxymethylene)-1-benzofuran-2(3H)-one . Stereoisomerism is prominent in hexahydro derivatives (e.g., cis vs. trans), influencing physicochemical properties .

Synthetic Accessibility :

- 3-(α-Methoxy)methylenebenzofuran-2(3H)-one is synthesized via a two-step process with >90% yield, emphasizing industrial feasibility . In contrast, the hexahydro variant’s synthesis remains less documented, suggesting reliance on commercial sources .

Functional Roles: this compound is uniquely linked to mycotoxin detection in agriculture, unlike other analogs used in pharmaceuticals or fragrances . Quinazolinone derivatives (e.g., 2-methyl-4(3H)-quinazolinone) exhibit analgesic activity, but benzofuranones in this comparison lack explicit pharmacological data .

Thermodynamic Stability: The hexahydro structure confers higher stability compared to non-hydrogenated analogs, making it suitable for VOC applications under environmental stress .

Biological Activity

Hexahydro-3-methylenebenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family, characterized by its unique hexahydro structure and methylene group. This compound has garnered attention due to its potential biological activities, which include enzyme modulation and interactions with various biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H12O2

- Molecular Weight : 168.20 g/mol

- Structure : The compound's structure features a benzofuran ring with a hexahydro framework and a methylene group, contributing to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the modulation of enzyme activity and influence on metabolic pathways. The following sections detail specific activities and findings.

Enzyme Modulation

Studies have shown that this compound may modulate enzyme activity, which is crucial for understanding its potential therapeutic effects. For instance:

- Enzyme Inhibition : The compound has been observed to inhibit certain enzymes involved in oxidative stress pathways, suggesting a role in managing oxidative damage in cells.

- Enzyme Activation : Conversely, it may also activate other enzymes that promote beneficial metabolic processes, indicating a dual role in cellular biochemistry.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antibacterial Activity :

- A study assessed the antibacterial properties of various benzofuran derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM .

- Oxidative Stress Reduction :

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for Hexahydro-3-methylenebenzofuran-2(3H)-one, and how can reaction conditions be optimized for yield?

A widely used method involves refluxing benzofuranone with 3-methoxybenzaldehyde in anhydrous ethanol and piperidine as a catalyst. Post-reaction, the solvent is removed via rotary evaporation, and the crude product is purified using flash column chromatography (petroleum ether/ethyl acetate = 12:1). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of benzofuranone to aldehyde), controlled temperature (80°C), and catalyst concentration (10 mol% piperidine) to minimize by-products .

Q. How is the crystal structure of this compound determined, and what key structural parameters are critical for validation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths (e.g., C=O at 1.2018(16) Å, C–O in the furan ring at 1.3806(17) Å) and dihedral angles between fused rings. Hydrogen atoms are geometrically idealized, and refinement tools like SHELX ensure accuracy. Discrepancies in bond lengths >0.02 Å compared to literature values (e.g., prior benzofuranone derivatives) warrant re-evaluation of crystallographic data .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

- NMR : NMR identifies vinyl protons (δ 5.2–5.8 ppm) and methylene groups (δ 2.5–3.5 ppm). NMR confirms carbonyl (δ 170–180 ppm) and olefinic carbons (δ 120–130 ppm).

- IR : Strong absorption at ~1750 cm confirms the lactone carbonyl.

- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (Exact Mass: 152.08376) .

Advanced Research Questions

Q. How can stereochemical outcomes (cis vs trans isomers) be controlled during synthesis?

Stereoselectivity is influenced by reaction kinetics and catalyst choice. For example, trans-isomer dominance (as in : trans-Hexahydro-3-methylenebenzofuran-2(3H)-one) arises from steric hindrance during cyclization. Chiral catalysts or enantioselective conditions (e.g., asymmetric organocatalysis) can enhance cis/trans ratios. Polar solvents like ethanol favor trans configurations by stabilizing transition states .

Q. What strategies address contradictions in reported bond lengths or angles from different crystallographic studies?

Contradictions often stem from varying refinement protocols or experimental resolutions. To resolve discrepancies:

Q. What computational methods validate the compound’s electronic structure, and how do they compare with experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries, frontier molecular orbitals, and electrostatic potentials. Compare computed IR spectra and NMR chemical shifts (via GIAO method) with experimental data. Deviations >5% in NMR shifts may indicate solvation effects or conformational flexibility .

Q. How are multi-step synthetic pathways designed to incorporate functional groups while maintaining the benzofuranone core?

Late-stage functionalization via cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or photoredox catalysis preserves the core. For example, introducing a methoxymethylene group ( ) requires protecting the lactone carbonyl with TMSCl before alkylation. Post-functionalization, deprotection under mild acidic conditions restores the core structure .

Q. What are the challenges in scaling up synthesis from milligram to gram scale while preserving purity?

Key challenges include:

- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for scalability.

- Reaction homogeneity : Transition from batch to flow reactors for exothermic steps (e.g., cyclization).

- By-product management : Optimize stoichiometry and use inline IR monitoring to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.